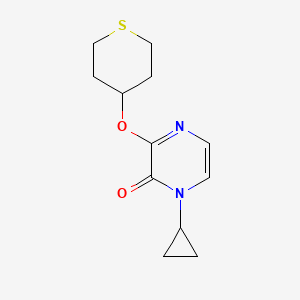

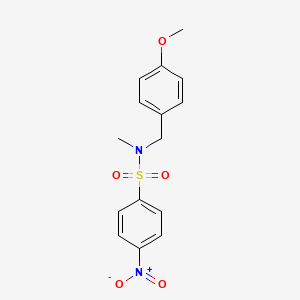

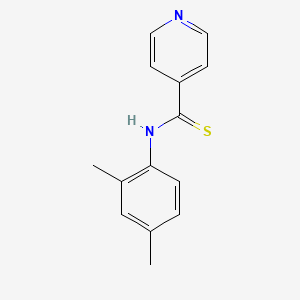

2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the signaling pathways of B cells, which play a significant role in the immune system. TAK-659 is a promising drug candidate for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Scientific Research Applications

Antimicrobial Activity

- A study by Mandala et al. (2013) synthesized a series of compounds similar to 2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one. These compounds showed significant antibacterial and antifungal activity, which was further validated through molecular docking studies with oxidoreductase proteins (Mandala et al., 2013).

Anticholinesterase Activity

- Filippova et al. (2019) developed a synthesis process for a group of compounds including 2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one, finding that these compounds showed inhibitory activity against butyrylcholinesterase (Filippova et al., 2019).

Potential in Neuroprotection

- A study by Zuo et al. (2015) on a related compound, IMM-H004, showed that it exhibited antioxidant and neuroprotective roles in cerebral ischemia and investigated its function in transient global ischemia (Zuo et al., 2015).

Synthesis and Characterization

- Ghashang et al. (2015) and Niknam et al. (2013) conducted studies focusing on the synthesis and characterization of related compounds, contributing to the understanding of their chemical properties and potential applications in various fields (Ghashang et al., 2015); (Niknam et al., 2013).

Potential in Cancer Research

- Venkateswararao et al. (2014) synthesized a novel family of derivatives and studied their anti-cancer activity, identifying certain compounds that showed promising in vitro anti-proliferative activity against human cancer cell lines (Venkateswararao et al., 2014).

Antioxidant Properties

- Stanchev et al. (2009) measured the antioxidant activity of 4-hydroxycoumarin derivatives, finding that one of the synthesized compounds expressed significant scavenger activity (Stanchev et al., 2009).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that F3385-4080 may have a similar mechanism of action.

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets and cause a variety of biological effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways . These pathways can lead to a wide range of downstream effects, including the various biological activities mentioned above .

Result of Action

Similar compounds, such as indole derivatives, are known to have a wide range of effects at the molecular and cellular level . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

properties

IUPAC Name |

2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-17-22(18-6-4-3-5-7-18)23(26)20-9-8-19(16-21(20)28-17)27-15-14-25-12-10-24(2)11-13-25/h3-9,16H,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXHMDQEGSINRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2633785.png)

![N-[(4-butyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2633789.png)

![1-Benzyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2633792.png)

![N-(11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)naphthalene-2-carboxamide](/img/structure/B2633795.png)